molecular formula C9H16O B6601594 (1-methyl-4-methylidenecyclohexyl)methanol CAS No. 5680-39-7

(1-methyl-4-methylidenecyclohexyl)methanol

Cat. No. B6601594
CAS RN: 5680-39-7
M. Wt: 140.22 g/mol
InChI Key: HVBIYBPISLKOOD-UHFFFAOYSA-N
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Description

(1-methyl-4-methylidenecyclohexyl)methanol (MMCHM) is a cyclic alcohol derived from 1-methyl-4-methylidenecyclohexane. It is a colorless, viscous liquid with a sweet, floral scent and a low melting point. MMCHM has a wide range of uses, from being used as a solvent for organic synthesis to being used as a fuel additive. In recent years, MMCHM has been the subject of scientific research due to its potential applications in a variety of fields, including its potential use as a therapeutic agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1-methyl-4-methylidenecyclohexyl)methanol involves the condensation of cyclohexanone with methyl vinyl ketone followed by reduction of the resulting enone with sodium borohydride and subsequent protection of the hydroxyl group with a methyl group.

Starting Materials
Cyclohexanone, Methyl vinyl ketone, Sodium borohydride, Methyl iodide, Acetone, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
Step 1: Mix cyclohexanone and methyl vinyl ketone in acetone and add hydrochloric acid. Heat the mixture to reflux for 4 hours to obtain (1-methyl-4-methylidene)cyclohexanone., Step 2: Add sodium borohydride to the reaction mixture and stir for 2 hours to reduce the enone to (1-methyl-4-methylidene)cyclohexanol., Step 3: Protect the hydroxyl group by adding methyl iodide and sodium hydroxide to the reaction mixture and stirring for 2 hours to obtain (1-methyl-4-methylidenecyclohexyl)methanol., Step 4: Purify the product by washing with water and drying with anhydrous sodium sulfate.

Scientific Research Applications

(1-methyl-4-methylidenecyclohexyl)methanol has been the subject of scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, (1-methyl-4-methylidenecyclohexyl)methanol has been studied for its potential use as a fuel additive, as it has been shown to increase the octane rating of gasoline.

Mechanism Of Action

The mechanism of action of (1-methyl-4-methylidenecyclohexyl)methanol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators. In addition, it is believed to act as an anti-cancer agent by inducing apoptosis in cancer cells, as well as by inhibiting cell proliferation and angiogenesis.

Biochemical And Physiological Effects

(1-methyl-4-methylidenecyclohexyl)methanol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce cell damage. In addition, it has been shown to reduce the risk of cancer, reduce the risk of neurological disorders, and reduce the risk of cardiovascular disease. It has also been shown to increase energy levels and improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using (1-methyl-4-methylidenecyclohexyl)methanol in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The main limitation of using (1-methyl-4-methylidenecyclohexyl)methanol in laboratory experiments is its low solubility in water. In addition, it can be difficult to store and handle due to its high viscosity.

Future Directions

For (1-methyl-4-methylidenecyclohexyl)methanol research include further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential use as a fuel additive. Other potential future directions for (1-methyl-4-methylidenecyclohexyl)methanol research include studies on its potential use as a preservative, its potential use in the treatment of other diseases, and its potential use in the production of biodegradable plastics.

properties

IUPAC Name

(1-methyl-4-methylidenecyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBIYBPISLKOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C)CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-4-methylidenecyclohexyl)methanol

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